

Physical properties of 3-(Methylsulfonyl)propan-1-ol (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Methylsulfonyl)propan-1-ol

Cat. No.: B1295623

[Get Quote](#)

Physical Properties of 3-(Methylsulfonyl)propan-1-ol: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the known physical properties of the compound **3-(Methylsulfonyl)propan-1-ol**, with a specific focus on its boiling point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

3-(Methylsulfonyl)propan-1-ol is an organic compound that serves as a reagent and intermediate in various synthetic processes.^[1] While specific experimentally determined data for its physical properties are not widely published, predicted values based on its chemical structure are available through computational models. These predictions provide a valuable baseline for handling and utilizing this compound in a laboratory setting.

Data Summary

The following table summarizes the key physical and chemical properties of **3-(Methylsulfonyl)propan-1-ol**.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ O ₃ S	N/A
Molecular Weight	138.19 g/mol	N/A
Boiling Point	349.4 ± 25.0 °C (Predicted)	N/A
Solubility	Soluble in water, alcohols, and ethers. Almost insoluble in non-polar solvents.	[1]

Experimental Protocols

While specific experimental reports detailing the determination of the physical properties of **3-(Methylsulfonyl)propan-1-ol** are not readily available in the surveyed literature, this section outlines the standard methodologies that would be employed for such characterization.

Boiling Point Determination: Thiele Tube Method

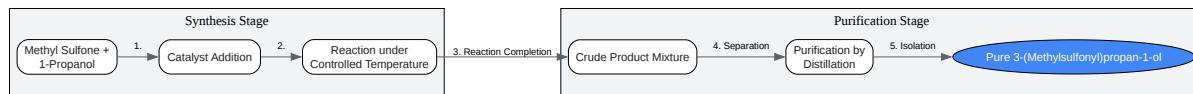
A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Methodology:

- **Sample Preparation:** A small amount of **3-(Methylsulfonyl)propan-1-ol** is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is then inverted and placed into the sample.
- **Apparatus Setup:** The sample tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating of the sample.
- **Observation:** As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

- Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Solubility Determination: Visual Saturation Method


The solubility of a compound in various solvents is a fundamental property that dictates its application in different chemical reactions and formulations.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) are selected for the solubility tests.
- Sample Preparation: A measured volume (e.g., 1 mL) of each solvent is placed into separate, clean test tubes.
- Titration and Observation: **3-(Methylsulfonyl)propan-1-ol** is added portion-wise to each test tube. After each addition, the mixture is agitated (e.g., by vortexing) to facilitate dissolution.
- Endpoint Determination: The addition of the solute continues until a saturated solution is formed, which is indicated by the persistence of undissolved solute even after thorough mixing.
- Quantification (Optional): For a quantitative assessment, a saturated solution is prepared by adding an excess of the solute to a known volume of the solvent. The mixture is stirred for an extended period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).

Logical Workflow: Synthesis and Purification

As an intermediate in organic synthesis, **3-(Methylsulfonyl)propan-1-ol** is typically produced through a chemical reaction followed by a purification process. The following diagram illustrates a general logical workflow for its synthesis.

[Click to download full resolution via product page](#)

General synthesis and purification workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical properties of 3-(Methylsulfonyl)propan-1-ol (boiling point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295623#physical-properties-of-3-methylsulfonyl-propan-1-ol-boiling-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com